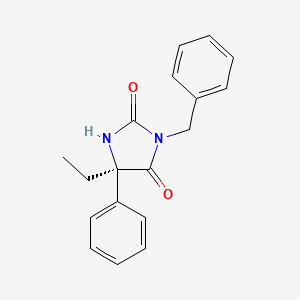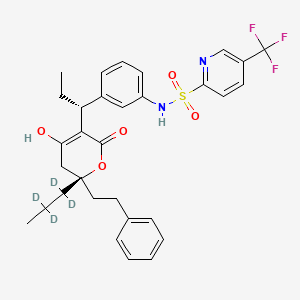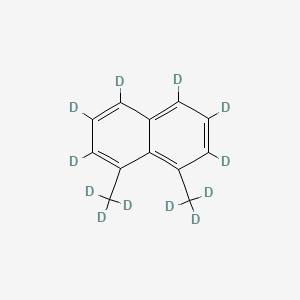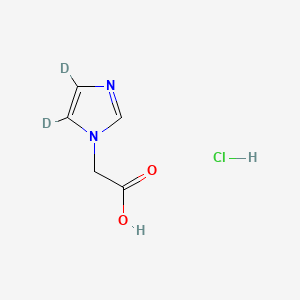
(R)-(-)-N-3-Benzylnirvanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-(-)-N-3-Benzylnirvanol is a chiral compound known for its enantioselective properties. It is primarily used in the field of medicinal chemistry and pharmacology due to its ability to inhibit specific enzymes. The compound’s unique stereochemistry makes it a valuable tool in the study of enzyme kinetics and drug metabolism.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-(-)-N-3-Benzylnirvanol typically involves the following steps:
Starting Material: The synthesis begins with the appropriate benzylamine derivative.
Chiral Resolution: The chiral center is introduced through a resolution process, often using chiral acids or bases.
Coupling Reaction: The benzylamine derivative is then coupled with a suitable nirvanol precursor under controlled conditions to form the desired product.
Industrial Production Methods: In an industrial setting, the production of ®-(-)-N-3-Benzylnirvanol may involve:
Large-Scale Chiral Resolution: Utilizing high-efficiency chiral resolution techniques to ensure enantiomeric purity.
Automated Synthesis: Employing automated synthesis equipment to maintain consistency and yield.
Purification: Advanced purification methods such as high-performance liquid chromatography (HPLC) to achieve high purity levels.
化学反応の分析
Types of Reactions: ®-(-)-N-3-Benzylnirvanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl alcohol derivatives, while reduction can produce primary or secondary amines.
科学的研究の応用
®-(-)-N-3-Benzylnirvanol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis and as a reagent in stereoselective reactions.
Biology: The compound is employed in the study of enzyme kinetics and the inhibition of specific enzymes.
Medicine: It serves as a lead compound in the development of enzyme inhibitors for therapeutic purposes.
Industry: In the pharmaceutical industry, it is used in the synthesis of chiral drugs and as a standard for analytical methods.
作用機序
The mechanism of action of ®-(-)-N-3-Benzylnirvanol involves its interaction with specific enzymes, leading to inhibition. The compound binds to the active site of the enzyme, preventing the substrate from accessing the site and thus inhibiting the enzyme’s activity. This interaction is highly stereoselective, making the ®-enantiomer particularly effective.
類似化合物との比較
(S)-(+)-N-3-Benzylnirvanol: The enantiomer of ®-(-)-N-3-Benzylnirvanol, which may exhibit different biological activities.
Nirvanol Derivatives: Other derivatives of nirvanol that may have varying degrees of enzyme inhibition.
Uniqueness: ®-(-)-N-3-Benzylnirvanol is unique due to its high enantioselectivity and potent enzyme inhibition properties. Its specific stereochemistry allows for targeted interactions with enzymes, making it a valuable tool in both research and therapeutic applications.
特性
IUPAC Name |
(5R)-3-benzyl-5-ethyl-5-phenylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-2-18(15-11-7-4-8-12-15)16(21)20(17(22)19-18)13-14-9-5-3-6-10-14/h3-12H,2,13H2,1H3,(H,19,22)/t18-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMZDHUHMXXALFX-GOSISDBHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)N(C(=O)N1)CC2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@]1(C(=O)N(C(=O)N1)CC2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













